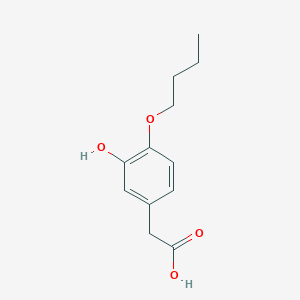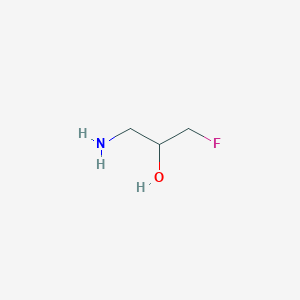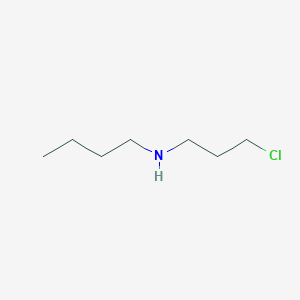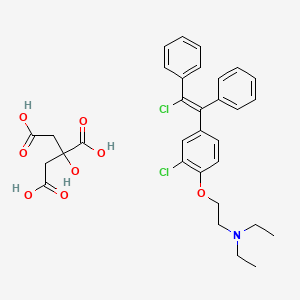
4-Butoxy-3-hydroxyphenylacetic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El Ácido 4-butoxi-3-hidroxifenilacético es un compuesto orgánico con una fórmula molecular de C12H16O4. Se caracteriza por un núcleo de ácido fenilacético sustituido con un grupo butoxi en la posición 4 y un grupo hidroxilo en la posición 3.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del Ácido 4-butoxi-3-hidroxifenilacético generalmente implica los siguientes pasos:
Material de partida: La síntesis comienza con un derivado de ácido fenilacético.
Reacción de sustitución: Se introduce un grupo butoxi en la posición 4 del anillo fenilo a través de una reacción de sustitución nucleófila.
Hidroxilación: Luego se introduce el grupo hidroxilo en la posición 3 utilizando una reacción de hidroxilación, que a menudo involucra un catalizador como un complejo metálico o una enzima.
Métodos de producción industrial
La producción industrial del Ácido 4-butoxi-3-hidroxifenilacético puede implicar procesos de flujo continuo o por lotes a gran escala. La elección del método depende de factores como el rendimiento, la pureza y la rentabilidad. Los métodos industriales comunes incluyen:
Hidroxilación catalítica: Uso de catalizadores metálicos para lograr una hidroxilación selectiva.
Hidroxilación enzimática: Empleo de enzimas como las monooxigenasas para la hidroxilación regioselectiva.
Análisis De Reacciones Químicas
Tipos de reacciones
El Ácido 4-butoxi-3-hidroxifenilacético experimenta varias reacciones químicas, que incluyen:
Oxidación: El grupo hidroxilo se puede oxidar para formar una cetona o un aldehído.
Reducción: El grupo ácido carboxílico se puede reducir a un alcohol.
Sustitución: El grupo butoxi se puede sustituir con otros grupos funcionales mediante reacciones de sustitución nucleófila.
Reactivos y condiciones comunes
Oxidación: Se utilizan comúnmente reactivos como permanganato de potasio (KMnO4) o trióxido de cromo (CrO3).
Reducción: El hidruro de litio y aluminio (LiAlH4) o el borohidruro de sodio (NaBH4) son agentes reductores típicos.
Sustitución: Se pueden usar nucleófilos como alcóxidos o aminas para reacciones de sustitución.
Productos principales
Oxidación: Formación de ácido 4-butoxi-3-oxifenilacético.
Reducción: Formación de 4-butoxi-3-hidroxifeniletanol.
Sustitución: Formación de varios derivados de ácido fenilacético sustituidos.
Aplicaciones Científicas De Investigación
El Ácido 4-butoxi-3-hidroxifenilacético tiene varias aplicaciones de investigación científica:
Química: Se utiliza como intermedio en síntesis orgánica y como bloque de construcción para moléculas más complejas.
Biología: Se ha estudiado por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y antioxidantes.
Medicina: Se investiga por sus posibles efectos terapéuticos, como las actividades antiinflamatorias y anticancerígenas.
Industria: Se utiliza en la producción de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción del Ácido 4-butoxi-3-hidroxifenilacético involucra su interacción con dianas moleculares y vías específicas:
Dianas moleculares: El compuesto puede interactuar con enzimas, receptores u otras proteínas, modulando su actividad.
Vías: Puede influir en diversas vías bioquímicas, como la respuesta al estrés oxidativo, la inflamación y la señalización celular.
Comparación Con Compuestos Similares
Compuestos similares
Ácido 4-hidroxifenilacético: Carece del grupo butoxi, lo que lo hace menos hidrofóbico.
Ácido 3-hidroxifenilacético: Carece del grupo butoxi y tiene diferentes propiedades de solubilidad.
Ácido 4-butoxifenilacético: Carece del grupo hidroxilo, lo que afecta su reactividad y actividad biológica.
Singularidad
El Ácido 4-butoxi-3-hidroxifenilacético es único debido a la presencia de ambos grupos butoxi e hidroxilo, que confieren propiedades químicas y biológicas distintas. La combinación de estos grupos funcionales mejora su solubilidad, reactividad y potencial para diversas aplicaciones.
Propiedades
Fórmula molecular |
C12H16O4 |
|---|---|
Peso molecular |
224.25 g/mol |
Nombre IUPAC |
2-(4-butoxy-3-hydroxyphenyl)acetic acid |
InChI |
InChI=1S/C12H16O4/c1-2-3-6-16-11-5-4-9(7-10(11)13)8-12(14)15/h4-5,7,13H,2-3,6,8H2,1H3,(H,14,15) |
Clave InChI |
ROKPIYIGWJSUCD-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC1=C(C=C(C=C1)CC(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(9,9-Dimethyl-9H-fluoren-2-yl)dibenzo[b,d]furan-1-amine](/img/structure/B12292081.png)

![10,13-dimethylspiro[7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-17,2'-oxirane]-3-one](/img/structure/B12292085.png)
![[4-Hydroxy-2,5-bis(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-3-yl] (3,4,5-trihydroxy-1-oxopentan-2-yl) hydrogen phosphate](/img/structure/B12292093.png)
![[[5-(3-Carbamoyl-5-fluoro-2-oxopyrazin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12292098.png)

![3-chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride](/img/structure/B12292111.png)
![L-Alanine,N-[(2R)-2-[2-(hydroxyamino)-2-oxoethyl]-4-methyl-1-oxopentyl]-L-leucyl-, ethylester](/img/structure/B12292121.png)
![2-[(11E)-11-[3-[bis(trideuteriomethyl)amino]propylidene]-6H-benzo[c][1]benzoxepin-2-yl]acetic acid;hydrochloride](/img/structure/B12292123.png)
![N,N-dimethyl-6-[(2-methylpropan-2-yl)oxy]-6-oxo-5-(phenylmethoxycarbonylamino)hexan-1-amine oxide](/img/structure/B12292129.png)

![17-(5,6-Dihydroxy-7,7-dimethyloxepan-3-yl)-4,4,10,13,14-pentamethyl-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12292162.png)
![Methyl 3-[3,3-dimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B12292169.png)

